molecular formula C4H3ClN4 B3032245 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 1322604-41-0

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B3032245
CAS No.: 1322604-41-0
M. Wt: 142.55
InChI Key: OMGUHXSRLHFDQO-UHFFFAOYSA-N
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Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetonitrile in the presence of a base. One common method is as follows:

    Starting Materials: 3-chloro-1H-1,2,4-triazole and acetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Procedure: The 3-chloro-1H-1,2,4-triazole is dissolved in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Acetonitrile is then added to the solution, followed by the base. The reaction mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.

    Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of triazole oxides or other oxidized products.

    Reduction: Formation of triazole amines or other reduced derivatives.

Scientific Research Applications

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.

    Agriculture: The compound is used in the development of agrochemicals such as fungicides and herbicides.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application:

    Pharmaceuticals: The compound may act as an enzyme inhibitor or receptor modulator, interfering with biological pathways to exert its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the death of pathogenic organisms.

    Agriculture: As a fungicide or herbicide, the compound may disrupt the metabolic processes of target organisms, leading to their elimination.

Comparison with Similar Compounds

2-(3-chloro-1H-1,2,4-triazol-1-yl)acetonitrile can be compared with other similar compounds such as:

    1,2,4-Triazole: A parent compound with a wide range of biological activities.

    3-chloro-1H-1,2,4-triazole: A precursor in the synthesis of this compound.

    2-(1H-1,2,4-triazol-1-yl)acetonitrile: A similar compound without the chlorine substituent, which may exhibit different reactivity and biological properties.

The uniqueness of this compound lies in the presence of the chlorine atom, which can influence its chemical reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4/c5-4-7-3-9(8-4)2-1-6/h3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGUHXSRLHFDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263486
Record name 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322604-41-0
Record name 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1322604-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-acetonitrile, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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